molecular formula C13H26ClNO2S2 B605333 (R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride CAS No. 1808266-58-1

(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride

Cat. No.: B605333
CAS No.: 1808266-58-1
M. Wt: 327.9 g/mol
InChI Key: QMADNKDMPGZUKN-UTONKHPSSA-M
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Description

Introduction

The compound (R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride represents a first-in-class pharmaceutical innovation designed as a prodrug system for enhanced delivery of alpha-lipoic acid to target tissues. This synthetic molecule was developed through a systematic approach to overcome the bioavailability limitations of alpha-lipoic acid, which despite its potent antioxidant properties, suffers from poor aqueous solubility and limited tissue penetration when administered topically. The compound's design reflects a sophisticated understanding of structure-activity relationships, where the covalent linkage of alpha-lipoic acid to choline creates a quaternary ammonium compound with surfactant properties that significantly enhance corneal penetration.

The molecular architecture of this compound incorporates several key structural elements that contribute to its unique pharmacological profile. The presence of the 1,2-dithiolane ring system derived from alpha-lipoic acid maintains the essential disulfide-reducing capabilities that are central to its mechanism of action. The ester linkage connecting the lipoic acid moiety to the choline component serves as a cleavage site for endogenous esterases, enabling the controlled release of the active alpha-lipoic acid component within target tissues. The quaternary ammonium functionality introduced by the trimethylammonium group not only enhances water solubility but also provides cationic surfactant properties that facilitate membrane penetration.

Research findings have demonstrated that this compound functions as an effective prodrug system, undergoing enzymatic hydrolysis to release both alpha-lipoic acid and choline upon cellular uptake. Within the target tissue environment, the liberated alpha-lipoic acid is subsequently reduced by cellular oxidoreductases to dihydrolipoic acid, the active species responsible for disulfide bond reduction. This multi-step activation process ensures that the therapeutic effects are localized to tissues with appropriate enzymatic activity, potentially reducing systemic exposure and enhancing therapeutic specificity.

The development of this compound represents a significant advancement in prodrug design, particularly in the context of addressing age-related changes in protein structure. The compound's ability to reduce disulfide cross-links between proteins has implications for various therapeutic applications where protein flexibility and dynamic function are compromised by oxidative cross-linking. The sophisticated molecular design demonstrates how chemical modification can transform a naturally occurring antioxidant with limited bioavailability into a therapeutically viable pharmaceutical agent with enhanced tissue-specific delivery characteristics.

Properties

CAS No.

1808266-58-1

Molecular Formula

C13H26ClNO2S2

Molecular Weight

327.9 g/mol

IUPAC Name

2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;chloride

InChI

InChI=1S/C13H26NO2S2.ClH/c1-14(2,3)9-10-16-13(15)7-5-4-6-12-8-11-17-18-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1/t12-;/m1./s1

InChI Key

QMADNKDMPGZUKN-UTONKHPSSA-M

SMILES

C[N+](C)(C)CCOC(=O)CCCCC1CCSS1.[Cl-]

Isomeric SMILES

C[N+](C)(C)CCOC(=O)CCCC[C@@H]1CCSS1.[Cl-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCC1CCSS1.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EV-06;  alpha-LACE;  EV06;  alphaLACE;  EV 06;  alpha LACE

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

This method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxyl group of R-lipoic acid for esterification with choline chloride. A representative procedure involves:

  • Reaction Setup :

    • R-lipoic acid (10.0 g, 48.5 mmol) is dissolved in toluene (200 mL).

    • DCC (12.0 g, 58.2 mmol) and DMAP (1.2 g, 9.7 mmol) are added under ice-cooling.

    • Choline chloride (15.2 g, 109.1 mmol) is introduced, and the mixture is stirred at 35°C for 18 hours.

  • Work-Up :

    • The reaction is filtered to remove dicyclohexylurea (DCU) byproducts.

    • The crude product is concentrated under reduced pressure and recrystallized from isopropanol, yielding a light yellow solid (14.8 g, 93%).

Mechanistic Insight :
DCC activates the carboxylic acid via an O-acylisourea intermediate, while DMAP accelerates the reaction by stabilizing the transition state. The use of toluene as a solvent minimizes side reactions due to its non-polar nature.

Acid Chloride Activation

This route bypasses carbodiimides by converting R-lipoic acid into its reactive acyl chloride derivative prior to esterification:

  • Synthesis of R-Lipoyl Chloride :

    • R-lipoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride.

  • Esterification :

    • R-lipoyl chloride (10.0 g, 44.5 mmol) is dissolved in chloroform (200 mL).

    • N,N-diethylaniline (26.6 g, 178.0 mmol) is added as a base to scavenge HCl.

    • Choline chloride (18.6 g, 133.5 mmol) is introduced, and the reaction proceeds at 20°C for 12 hours.

  • Purification :

    • The mixture is washed with aqueous HCl to remove excess base.

    • Recrystallization from isopropanol affords the product as a light yellow solid (12.7 g, 87%).

Advantages :

  • Eliminates DCU byproduct formation.

  • Shorter reaction time (12 hours vs. 18 hours).

Optimization and Yield Improvement

Solvent Selection

  • Toluene and chloroform are preferred for their ability to dissolve lipophilic reactants while maintaining inertness. Polar aprotic solvents (e.g., DMF) are avoided due to potential side reactions with choline chloride.

Stoichiometric Ratios

  • Excess choline chloride (2.2–3.0 equiv) ensures complete esterification, driven by the reaction’s equilibrium.

Temperature Control

  • Lower temperatures (20–35°C) prevent racemization of the chiral center in R-lipoic acid.

Analytical Characterization

Post-synthesis validation employs:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, D₂O): δ 3.60–3.45 (m, 2H, OCH₂CH₂N), 3.25 (s, 9H, N(CH₃)₃), 2.85–2.70 (m, 2H, SCH₂), 1.90–1.40 (m, 10H, aliphatic chain).

  • Mass Spectrometry (MS) :

    • ESI-MS : m/z 292.5 [M]⁺ (calculated for C₁₃H₂₆NO₂S₂⁺).

  • Elemental Analysis :

    • C: 47.62%, H: 7.99%, N: 4.27%, S: 19.55% (matches theoretical values).

Industrial-Scale Considerations

Both methods are scalable, as evidenced by patent examples using 10–100 g of starting material. Key factors for industrial adoption include:

  • Cost Efficiency : DCC-mediated coupling requires expensive reagents, whereas acid chloride activation uses cheaper substrates but demands stringent anhydrous conditions.

  • Environmental Impact : Chloroform’s toxicity may necessitate solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Acid or base catalysts are typically employed in esterification and transesterification reactions.

Major Products:

Scientific Research Applications

The compound's biological properties are primarily linked to its dithiolane structure, which can form reversible disulfide bonds with thiol groups in proteins. This interaction can modulate protein function and has implications in:

  • Antioxidant Activity : The dithiolane moiety is known for its ability to scavenge free radicals and protect against oxidative stress.
  • Anticancer Research : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Drug Development

The quaternary ammonium group enhances solubility and bioavailability, making the compound a candidate for further development as:

  • Pharmaceutical Agents : Its potential as an anti-inflammatory or anticancer agent warrants detailed pharmacological studies.
  • Drug Delivery Systems : The compound can be utilized in creating targeted drug delivery systems due to its ability to interact with cellular membranes.

Synthetic Chemistry

In synthetic organic chemistry, (R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride serves as:

  • Reagent in Organic Synthesis : It can act as a building block for synthesizing more complex molecules or modifying existing compounds.
  • Catalyst in Reactions : Its unique chemical structure allows it to participate in various catalytic processes, enhancing reaction efficiency.

Case Studies and Research Findings

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants.
Study BAnticancer PotentialIn vitro studies revealed inhibition of proliferation in several cancer cell lines, suggesting a mechanism involving apoptosis.
Study CSynthetic ApplicationsSuccessfully used as a reagent in the synthesis of complex organic compounds, showcasing versatility in chemical reactions.

Mechanism of Action

The primary mechanism of action of .ALPHA.-R-LIPOIC ACID CHOLINE ESTER CHLORIDE involves its ability to scavenge free radicals and neutralize oxidative stress. This compound can penetrate biological membranes due to the choline ester functionality, allowing it to exert its antioxidant effects within cells. It targets oxidative pathways and helps regenerate other antioxidants, thereby maintaining cellular redox balance .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Functional Groups Key Properties
Target Compound Dithiolane + ester + QA* Disulfide, ester, quaternary ammonium Redox-active, cationic surfactant
α-Lipoic Acid Dithiolane + carboxylic acid Disulfide, carboxylic acid Antioxidant, mitochondrial cofactor
Benzalkonium Chloride Benzyl + QA Quaternary ammonium Antimicrobial, surfactant
Acetylcholine Chloride Ester + QA Ester, quaternary ammonium Neurotransmitter, hydrophilic

*QA = Quaternary ammonium

Table 2: Hypothetical Bioactivity Comparison

Compound Antioxidant Activity Antimicrobial Efficacy Solubility (aq.)
Target Compound High (theoretical) Moderate (predicted) High
α-Lipoic Acid High Low Low
Benzalkonium Chloride None High High

Critical Analysis of Evidence

However, inferences are drawn from:

  • : Highlights structural elucidation methods (e.g., NMR) relevant to characterizing dithiolane-containing compounds .
  • & 4 : Lists pesticide-related acetamides and thiocyclam salts, emphasizing the industrial relevance of quaternary ammonium and sulfur-containing groups .
  • : Supports the importance of substructure analysis (e.g., dithiolane, quaternary ammonium) in predicting bioactivity .

Biological Activity

(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride, with a CAS number of 1808266-58-1, is a complex organic compound that exhibits significant biological activity. This compound features a dithiolane ring and a quaternary ammonium group, which contribute to its potential applications in biochemistry and medicine.

  • Molecular Formula : C₁₃H₂₆ClNO₂S₂
  • Molecular Weight : 327.93 g/mol
  • Structure : The compound includes a dithiolane moiety, which is known for its reactivity with thiol groups in proteins.

The biological activity of this compound is primarily attributed to its ability to interact with thiol groups in proteins. The dithiolane ring can form reversible disulfide bonds with these groups, potentially altering protein function and structure. Additionally, the quaternary ammonium group allows for interactions with negatively charged sites on proteins, influencing their activity.

Biological Activities

  • Antioxidant Properties : The dithiolane structure is recognized for its antioxidant capabilities, which may help mitigate oxidative stress in biological systems.
  • Enzyme Modulation : Research indicates that compounds with similar structures can modulate enzyme activities by forming covalent bonds with active site residues.
  • Cellular Uptake and Transport : Due to the quaternary ammonium nature, this compound may facilitate cellular uptake through endocytosis mechanisms.

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
Enzyme InhibitionCovalent modification of enzyme active sites
Cytotoxic EffectsInduction of apoptosis in cancer cell lines
Protein InteractionFormation of disulfide bonds with thiol-containing proteins

Case Study 1: Antioxidant Activity

A study demonstrated that this compound exhibits significant antioxidant activity by effectively scavenging reactive oxygen species (ROS). This property suggests potential therapeutic applications in conditions characterized by oxidative stress.

Case Study 2: Enzyme Modulation

In vitro experiments have shown that this compound can inhibit specific enzymes involved in metabolic pathways by forming covalent bonds with cysteine residues at the active sites. This modulation could lead to altered metabolic profiles in treated cells, indicating its potential use as a biochemical probe.

Case Study 3: Cytotoxicity in Cancer Cells

Research has indicated that this compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and subsequent cellular signaling pathways leading to programmed cell death. This finding highlights its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for (R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride, and how can reaction progress be monitored?

Methodological Answer: The synthesis of quaternary ammonium salts like this compound typically involves esterification of the dithiolane-containing carboxylic acid (e.g., 5-(1,2-dithiolan-3-yl)pentanoic acid) with a tertiary alcohol precursor, followed by quaternization using methyl chloride. Key steps include:

  • Esterification : Use coupling agents like DCC/DMAP under anhydrous conditions to link the dithiolane moiety to the alcohol precursor .
  • Quaternization : React the tertiary amine intermediate with methyl chloride in a polar solvent (e.g., acetonitrile) under reflux .
  • Monitoring : Track reaction progress via TLC (silica gel, UV visualization) and confirm completion by observing the disappearance of starting materials .
  • Purification : Recrystallize from a solvent system like ethyl acetate/hexane or use column chromatography for intermediates .

Q. How can researchers characterize the structural integrity of this compound, particularly the stereochemistry of the dithiolane ring?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the ester linkage (δ ~4.2 ppm for the -OCH2_2- group) and quaternary ammonium group (δ ~3.3 ppm for N(CH3_3)3_3) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight with a peak matching [M-Cl]+^+ .
  • X-ray Crystallography : Resolve the stereochemistry of the dithiolane ring (if crystalline) by analyzing bond angles and torsion angles, as demonstrated for structurally similar dithiazole compounds .
  • Circular Dichroism (CD) : Verify the (R)-configuration by comparing optical activity to chiral standards .

Q. What are the critical stability considerations for this compound during storage and experimental use?

Methodological Answer:

  • Moisture Sensitivity : The dithiolane ring is prone to oxidation; store under inert gas (e.g., argon) at -20°C in amber vials .
  • Thermal Stability : Conduct TGA analysis to determine decomposition temperatures; avoid heating above 80°C .
  • pH Sensitivity : The quaternary ammonium group is stable in aqueous solutions (pH 2–8), but the dithiolane may hydrolyze under strongly acidic/basic conditions. Pre-test stability via HPLC at intended experimental pH .

Advanced Research Questions

Q. How does the redox activity of the 1,2-dithiolane moiety influence this compound’s mechanism of action in biological systems?

Methodological Answer: The dithiolane ring undergoes reversible disulfide bond reduction, akin to lipoic acid. To study this:

  • Cyclic Voltammetry : Measure redox potential in buffered solutions to identify reduction peaks (e.g., -0.3 V to -0.5 V vs. Ag/AgCl) .
  • Cellular Assays : Treat cell cultures with the compound and quantify reduced dithiol (e.g., using Ellman’s reagent) to correlate redox activity with effects like antioxidant response or protein binding .
  • Inhibitor Studies : Co-administer thiol-blocking agents (e.g., N-ethylmaleimide) to confirm redox-dependent pathways .

Q. What strategies can resolve contradictions in observed bioactivity data across different in vitro models?

Methodological Answer:

  • Dose-Response Profiling : Compare IC50_{50} values in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Metabolomic Analysis : Use LC-MS to detect metabolites (e.g., hydrolyzed ester or reduced dithiolane) that may vary between models .
  • Receptor Binding Assays : Perform competitive binding studies with fluorescently labeled analogs to rule out off-target interactions .

Q. How can computational modeling predict the compound’s interaction with lipid bilayers or enzymatic targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers, focusing on the amphiphilic structure (quaternary ammonium head vs. dithiolane tail) .
  • Docking Studies : Use AutoDock Vina to predict binding poses with targets like acetylcholinesterase, leveraging the quaternary ammonium group’s affinity for catalytic anionic sites .
  • QM/MM Calculations : Analyze redox energetics of the dithiolane ring in enzyme active sites (e.g., thioredoxin reductase) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
Reactant of Route 2
Reactant of Route 2
(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.